molecular formula C8H8N2O2 B14551428 Methyl 3-cyanopyridine-1(2H)-carboxylate CAS No. 62218-43-3

Methyl 3-cyanopyridine-1(2H)-carboxylate

Cat. No.: B14551428
CAS No.: 62218-43-3
M. Wt: 164.16 g/mol
InChI Key: FPBJZINKBAWDBO-UHFFFAOYSA-N
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Description

Methyl 3-cyanopyridine-1(2H)-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a cyano group at the 3-position and a carboxylate ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyanopyridine-1(2H)-carboxylate typically involves the reaction of 3-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research has shown its potential as an intermediate in the synthesis of pharmaceuticals with anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-cyanopyridine-1(2H)-carboxylate is primarily based on its ability to interact with various molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-cyanopyridine-1(2H)-carboxylate is unique due to the specific positioning of the cyano and ester groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

CAS No.

62218-43-3

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 3-cyano-2H-pyridine-1-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2-4H,6H2,1H3

InChI Key

FPBJZINKBAWDBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(=CC=C1)C#N

Origin of Product

United States

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